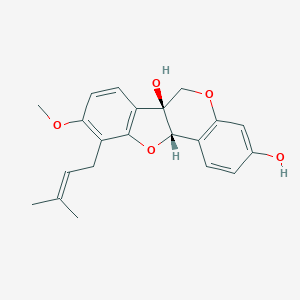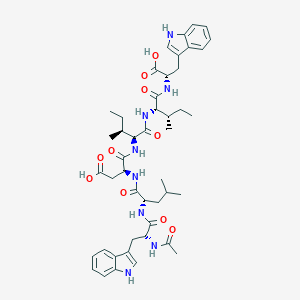
5,6-Dichloro-2-methylbenzimidazole
Overview
Description
5,6-Dichloro-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family, characterized by a fusion of benzene and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a methyl group on the benzimidazole core structure can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of this compound involves a multi-step process starting with 3,4-dichlorobenzenamine as the raw material. The process includes acylation, nitration, reduction, and cyclization reactions. The acylation and subsequent nitration can be performed in one pot, yielding 4,5-dichloro-2-nitrobenacetylamine with high efficiency. Reduction of this intermediate with zinc dust produces 4,5-dichloro-2-aminobenzenamine, which upon cyclization with acetic acid yields the target compound, this compound, with an 88.5% yield .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives, including this compound, is influenced by the presence of substituents on the rings. For instance, the synthesis of various 2-substituted benzimidazole nucleosides demonstrates the versatility of the benzimidazole core in undergoing displacement reactions at the 2-position . Additionally, the synthesis of 2-aminobenzimidazoles using imidoyl dichlorides as reagents indicates the potential for rapid formation of substituted azoles at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the properties of benzimidazole derivatives can be inferred to some extent. For example, the presence of chlorine atoms can enhance the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The substitution pattern can also influence the compound's stability, melting point, and boiling point. The biological activity of benzimidazole derivatives, such as their antiviral properties, is often related to their physical and chemical properties .
Scientific Research Applications
Ferroelectric and Antiferroelectric Properties
5,6-Dichloro-2-methylbenzimidazole exhibits unique electrical properties. Research by Horiuchi et al. (2012) highlights its capability for above-room-temperature ferroelectricity and antiferroelectricity. This is significant for creating lead- and rare-metal-free ferroelectric devices, offering potential applications in electronics and material sciences (Horiuchi et al., 2012).
Synthesis Methods
The synthesis of this compound has been explored, with Yuan Ji-xin (2009) detailing a method using 3,4-dichlorobenzenamine as a raw material. This involves a series of reactions like acylation and nitration, offering insights into efficient production techniques (Yuan Ji-xin, 2009).
Potential Anti-Cancer Applications
Research into the biological activities of this compound derivatives reveals potential anti-cancer properties. Alkahtani et al. (2012) synthesized derivatives and found notable anti-proliferative activity and the ability to induce apoptosis in cancer cells, suggesting its relevance in cancer treatment research (Alkahtani et al., 2012).
Inhibition of Viral Replication
This compound has shown efficacy in inhibiting viral replication. Tamm et al. (1954) demonstrated its potential in inhibiting influenza virus multiplication, indicating its usefulness in antiviral research (Tamm et al., 1954).
Corrosion Inhibition
In the field of materials science, the compound has been studied for its corrosion inhibition properties. Obot and Obi-Egbedi (2010) conducted a theoretical study to understand its effectiveness as a corrosion inhibitor, crucial for protecting metals in industrial applications (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Target of Action
The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .
Mode of Action
This compound interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .
Biochemical Pathways
The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .
Result of Action
The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .
Action Environment
The action of this compound is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .
Biochemical Analysis
Biochemical Properties
It is known that the compound is chemically stable and can easily bind molecules into a dipolar chain
Cellular Effects
Given its ability to bind molecules into a dipolar chain, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through proton tautomerization, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes a symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This suggests that the compound’s effects may change over time in response to temperature changes.
properties
IUPAC Name |
5,6-dichloro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBNOCVMZFPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345959 | |
| Record name | 5,6-Dichloro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6478-79-1 | |
| Record name | 5,6-Dichloro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-2-methylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?
A1: Unlike traditional inorganic ferroelectrics, this compound belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []
Q2: How does the crystal structure of this compound change with temperature, and how does this relate to its ferroelectric behavior?
A2: this compound exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []
Q3: Can we predict the ferroelectric behavior of this compound computationally?
A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of this compound, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.
Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of this compound?
A4: Research shows that the macroscopic ferroelectric behavior of this compound thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.
Q5: Can this compound be utilized for terahertz wave generation?
A5: Indeed, research has demonstrated the generation of terahertz radiation from this compound upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]
Q6: What are the future directions of research on this compound?
A6: Further research on this compound is crucial for exploring its full potential. This includes investigating:
- New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.
- Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.
- Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.
- Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)






